N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology.
Mechanism of Action
Target of action
Triazolo-pyrazine derivatives are known to interact with a variety of enzymes and receptors in the biological system . They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Mode of action
The mode of action of triazolo-pyrazine derivatives is largely dependent on their specific chemical structure and the target they interact with. For example, some triazolo-pyrazine derivatives have been found to inhibit the growth of cancer cells by inhibiting the expression of certain proteins .
Biochemical pathways
The biochemical pathways affected by triazolo-pyrazine derivatives can vary widely depending on the specific compound and its targets. For example, some compounds in this class have been found to induce cell death via the mitochondrial apoptotic pathway .
Result of action
The molecular and cellular effects of triazolo-pyrazine derivatives can vary widely depending on the specific compound and its targets. For example, some compounds in this class have been found to induce cell death via the mitochondrial apoptotic pathway .
Biochemical Analysis
Biochemical Properties
Related triazolopyrazine derivatives have been shown to interact with various enzymes and proteins . For instance, some triazolopyrazine derivatives have been found to inhibit c-Met/VEGFR-2 kinases, which play crucial roles in cell proliferation and angiogenesis .
Cellular Effects
Related compounds have shown significant antiproliferative activities against various cancer cell lines . They have been found to inhibit the growth of cells in a dose-dependent manner and induce apoptosis .
Molecular Mechanism
Related compounds have been found to bind to c-Met and VEGFR-2 proteins, inhibiting their activity . This suggests that N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide might exert its effects through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazolopyrazine core, followed by functionalization to introduce the hydroxy and isobutoxynicotinamide groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its potential anti-tumor activity has been explored in various cancer cell lines, showing promising results in inhibiting cell proliferation
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrazine derivatives, such as:
Triazolo[4,3-b]pyridazine derivatives: These compounds also exhibit potent biological activities and have been studied for their anti-cancer properties.
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and have been explored for various therapeutic applications.
Uniqueness
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide is unique due to its specific functional groups, which confer distinct biological activities. Its ability to inhibit c-Met kinase with high potency sets it apart from other similar compounds .
Properties
IUPAC Name |
6-(2-methylpropoxy)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-10(2)9-25-13-4-3-11(7-18-13)15(23)19-8-12-20-21-14-16(24)17-5-6-22(12)14/h3-7,10H,8-9H2,1-2H3,(H,17,24)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKAENRCNJJJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.